molecular formula C11H19F2NO3 B2542474 Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate CAS No. 2298245-03-9

Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate

Cat. No.: B2542474
CAS No.: 2298245-03-9
M. Wt: 251.274
InChI Key: SSMPHXLXQCWORT-UHFFFAOYSA-N
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Description

Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate is a synthetic organic compound with the molecular formula C11H19F2NO3. It is characterized by the presence of a tert-butyl carbamate group attached to a cyclobutyl ring, which is substituted with difluoromethyl and hydroxymethyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclobutyl ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the difluoromethyl group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides under specific conditions.

    Hydroxymethylation: The hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde or other suitable reagents.

    Carbamate formation: The final step involves the formation of the tert-butyl carbamate group by reacting the intermediate with tert-butyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under suitable conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of various substituted carbamates depending on the reagents used.

Scientific Research Applications

Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate involves its interaction with specific molecular targets. The difluoromethyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The carbamate group can also interact with biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate: Similar in structure but with variations in functional groups.

    Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclopropyl]methyl]carbamate: Contains a cyclopropyl ring instead of a cyclobutyl ring.

    Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclohexyl]methyl]carbamate: Contains a cyclohexyl ring instead of a cyclobutyl ring.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO3/c1-9(2,3)17-8(16)14-6-10(7-15)4-11(12,13)5-10/h15H,4-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMPHXLXQCWORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC(C1)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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